Pyrroline

Vue d'ensemble

Description

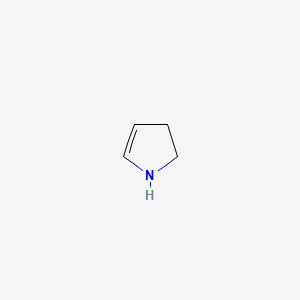

Pyrroline, also known under the name dihydropyrroles, are three different heterocyclic organic chemical compounds that differ in the position of the double bond . They are formally derived from the aromate pyrrole by hydrogenation . 1-Pyrroline is a cyclic imine, whereas 2-pyrroline and 3-pyrroline are cyclic amines .

Synthesis Analysis

The synthesis of 3-pyrroline has been reported by employing cis-1,4-dichloro-2-butene as a starting reagent . Synthesis of 1-pyrrolines involves a reductive cleavage of the N-O bond in oxime ether promoted by SmI2, generating N-centered radicals that undergo intramolecular cyclization .

Molecular Structure Analysis

Pyrrolines are formally derived from the aromate pyrrole by hydrogenation . 1-Pyrroline is a cyclic imine, whereas 2-pyrroline and 3-pyrroline are cyclic amines . The structure of pyrroline can be viewed using Java or Javascript .

Chemical Reactions Analysis

Pyrrolines can be prepared from very simple materials, such as carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .

Physical And Chemical Properties Analysis

Pyrroline is a colorless volatile liquid that darkens readily upon exposure to air . It has a nutty odor . Pyrroline is a 5-membered aromatic heterocycle, like furan and thiophene .

Applications De Recherche Scientifique

Pyrrole and Its Derivatives

Pyrrole, closely related to pyrroline, is a biologically active scaffold with diverse activities. It is used in various drugs with properties such as antipsychotic, anticancer, antibacterial, and more. Pyrrole-containing compounds are considered a significant source of biologically active compounds and are found in many natural products. The synthesis and study of modified pyrroles, including pyrroline derivatives, are active fields of chemical research, important in pharmaceuticals, natural products, and material science (Bhardwaj et al., 2015).

Pyrroline in Biosynthesis

The role of pyrroline in the biosynthesis of 2-acetyl-1-pyrroline (2AP) in rice has been studied. Pyrroline is a limiting factor for 2AP synthesis in rice, and its presence can significantly increase 2AP levels, which is key to the aromatic quality of rice. Understanding this process can aid in the enhancement of fragrance in rice varieties (Poonlaphdecha et al., 2016).

Pyrroline in Ring-Opening Metathesis

Pyrroline undergoes ring-opening metathesis, which is a process where a cyclic imine's ring is opened. This process is important in the synthesis of various compounds and provides insights into the chemical reactivity and potential applications of pyrroline in organometallic chemistry (Cantrell et al., 2000).

Synthesis of Pyrroline Derivatives

The synthesis of pyrroline derivatives is important for their use as bioactive compounds and intermediates in the synthesis of natural products. Efficient methodologies for preparing pyrroline derivatives are being developed, contributing to pharmaceuticals and material sciences (Souza et al., 2012).

Pyrroline in Enzymatic Activity

Pyrroline and its derivatives exhibit a wide range of biological applications, particularly in their versatile enzymatic activity. They impact diseases in plants and animals, making them an important class of heterocyclic compounds in biological research (Ajaykumar et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Pyrroline derivatives are common in bioactive natural products and therapeutic agents . A synthesis of pyrrolines and fused diaziridines by divergent radical cyclization of homoallylic diazirines has been reported . This reaction demonstrates a new cyclization mode, broad functional group compatibility, and high product diversity .

Propriétés

IUPAC Name |

2,3-dihydro-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-2-4-5-3-1/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEBUVRVKCANEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182595 | |

| Record name | Pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28350-87-0 | |

| Record name | Pyrroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028350870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(4-Methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223090.png)

![2-[(3-ethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1223091.png)

![2-Methoxy-6-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol](/img/structure/B1223093.png)

![N-[2-(1-cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide](/img/structure/B1223095.png)